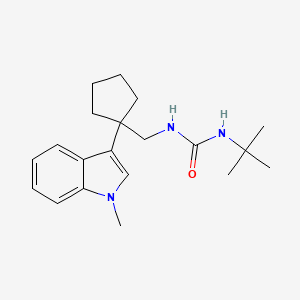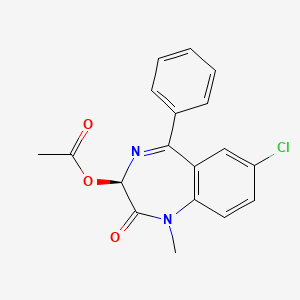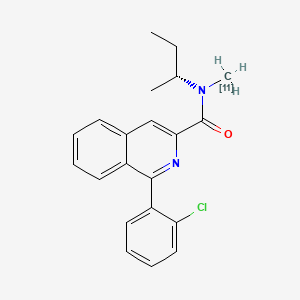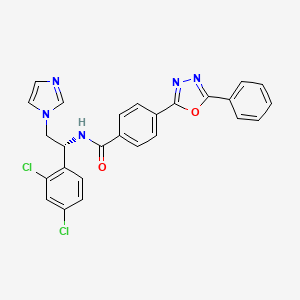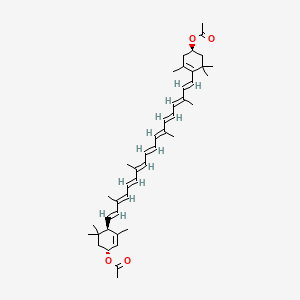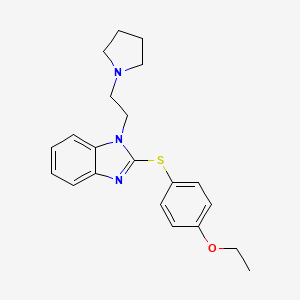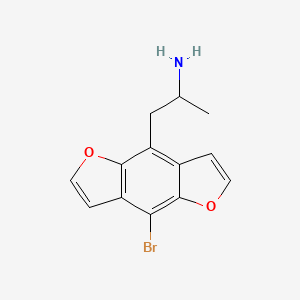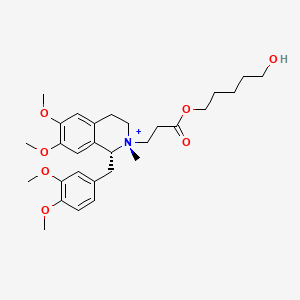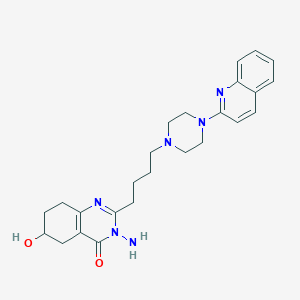
TJ5Ved6U7A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) , also known by its identifier TJ5Ved6U7A , is a complex organic molecule with a molecular formula of C25H32N6O2 and a molecular weight of 448.5606 g/mol . This compound is notable for its intricate structure, which includes a quinazolinone core, a hydroxy group, and a piperazinyl butyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves multiple steps, starting with the formation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with dihydroquinazoline cores, and substituted derivatives with various functional groups attached to the amino group .
Wissenschaftliche Forschungsanwendungen
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and are known for their diverse pharmacological properties.
Quinoline derivatives: These compounds have the quinoline ring and are studied for their potential therapeutic applications .
The uniqueness of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) lies in its combination of these structural features, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
864386-63-0 |
|---|---|
Molekularformel |
C25H32N6O2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
3-amino-6-hydroxy-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C25H32N6O2/c26-31-24(28-22-10-9-19(32)17-20(22)25(31)33)7-3-4-12-29-13-15-30(16-14-29)23-11-8-18-5-1-2-6-21(18)27-23/h1-2,5-6,8,11,19,32H,3-4,7,9-10,12-17,26H2 |
InChI-Schlüssel |
ZNOMCTSKVJJIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1O)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


